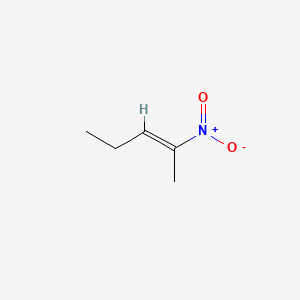
2-Nitro-2-pentene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nitro-2-pentene is an organic compound with the molecular formula C5H9NO2 It is characterized by the presence of a nitro group (-NO2) attached to the second carbon of a pentene chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Nitro-2-pentene can be synthesized through several methods. One common approach involves the nitration of 2-pentene using nitric acid in the presence of a catalyst. The reaction typically requires controlled temperatures and specific reaction conditions to ensure the selective formation of the nitro compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration processes. These processes are optimized for yield and efficiency, often utilizing continuous flow reactors and advanced catalytic systems to achieve high purity and consistent production rates.
Chemical Reactions Analysis
Types of Reactions: 2-Nitro-2-pentene undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroalkenes or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amines or hydroxylamines, depending on the reagents and conditions used.
Substitution: The nitro group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, or sodium borohydride, are frequently used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic or neutral conditions.
Major Products:
Oxidation: Nitroalkenes and other oxidized derivatives.
Reduction: Amines and hydroxylamines.
Substitution: Various substituted nitroalkenes.
Scientific Research Applications
2-Nitro-2-pentene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Research into its biological activity and potential as a bioactive compound is ongoing.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Nitro-2-pentene involves its interaction with various molecular targets. The nitro group is highly reactive and can participate in redox reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to various biological effects. The exact pathways and targets depend on the specific context and application.
Comparison with Similar Compounds
2-Nitropropene: Another nitroalkene with similar reactivity but different chain length.
2-Nitrobutene: Similar structure but with a four-carbon chain.
2-Nitrohexene: Similar structure but with a six-carbon chain.
Uniqueness: 2-Nitro-2-pentene is unique due to its specific chain length and the position of the nitro group. This gives it distinct reactivity and properties compared to other nitroalkenes. Its specific applications and potential in various fields make it a compound of significant interest.
Properties
CAS No. |
27748-50-1 |
|---|---|
Molecular Formula |
C5H9NO2 |
Molecular Weight |
115.13 g/mol |
IUPAC Name |
(E)-2-nitropent-2-ene |
InChI |
InChI=1S/C5H9NO2/c1-3-4-5(2)6(7)8/h4H,3H2,1-2H3/b5-4+ |
InChI Key |
GRIOPRKVQWFULY-SNAWJCMRSA-N |
Isomeric SMILES |
CC/C=C(\C)/[N+](=O)[O-] |
Canonical SMILES |
CCC=C(C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


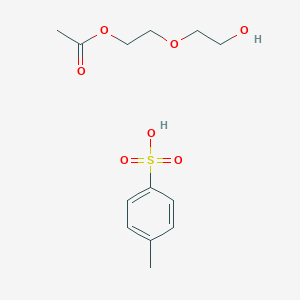
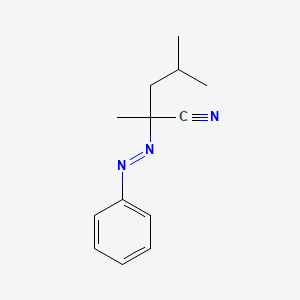


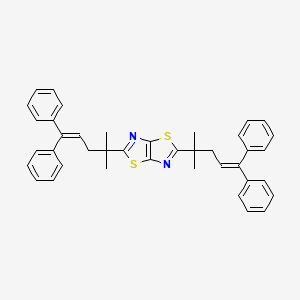
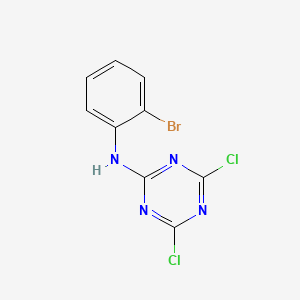


![1,5,8,12,13,15-Hexathiadispiro[5.0.5.3]pentadecane](/img/structure/B14687972.png)
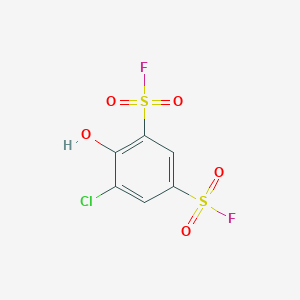
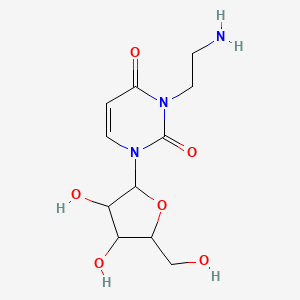
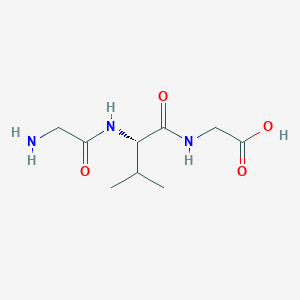
![5-ethyl-5-methyl-4-phenyl-4H-[1,2,4]triazole-3-thione](/img/structure/B14688008.png)

